1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

Physicochemical profiling Drug-likeness ADME prediction

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one (CAS 2892-30-0) is a brominated 2′-hydroxypropiophenone derivative with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol. The compound features a strategically positioned bromine atom at the 3-position of the phenyl ring, a hydroxyl group at the 2-position, and a methyl substituent at the 5-position, yielding a computed LogP of 3.3 and a topological polar surface area (TPSA) of 37.3 Ų.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Cat. No. B7868345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=CC(=C1)C)Br)O
InChIInChI=1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3
InChIKeyYEUFMIWSNYNQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one – Chemical Identity, Physicochemical Profile, and Procurement Baseline


1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one (CAS 2892-30-0) is a brominated 2′-hydroxypropiophenone derivative with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol [1]. The compound features a strategically positioned bromine atom at the 3-position of the phenyl ring, a hydroxyl group at the 2-position, and a methyl substituent at the 5-position, yielding a computed LogP of 3.3 and a topological polar surface area (TPSA) of 37.3 Ų [1]. It is commercially available as a research-chemical building block from multiple authorized vendors at purities ranging from ≥95% to ≥97%, with a reported melting point of 133 °C . The compound is classified with GHS07 hazard labeling (H302 harmful if swallowed) and requires standard laboratory handling precautions .

Why 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one Cannot Be Interchanged with Non-Brominated or Differently Halogenated Propiophenone Analogs


The 3-bromo-2-hydroxy-5-methyl substitution pattern on the propiophenone scaffold imparts a distinct combination of steric, electronic, and lipophilic properties that cannot be replicated by the non-halogenated parent (2′-hydroxy-5′-methylpropiophenone, CAS 938-45-4), the chloro congener (CAS 858446-55-6), or positional bromo isomers such as 5′-bromo-2′-hydroxypropiophenone (CAS 17764-93-1) [1]. The bromine atom at position 3 contributes approximately +78.9 Da to molecular weight and increases computed LogP by an estimated 0.8 log units relative to the non-brominated analog, altering membrane permeability, protein binding, and chromatographic retention behavior [1]. Critically, the 3-bromo substituent ortho to the 2-hydroxyl group establishes an intramolecular hydrogen-bonding environment and electronic deactivation pattern that differs fundamentally from the 4-bromo or 5-bromo positional isomers, directly affecting reactivity in nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and Schiff base condensation reactions [2]. These differences are consequential: a procurement decision that treats these analogs as interchangeable building blocks risks failed synthetic routes, irreproducible biological assay results, and wasted discovery resources.

Quantitative Differentiation Evidence for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one Versus Closest Analogs


Lipophilicity and Molecular Weight Differentiation: 3-Bromo vs. Non-Halogenated and 3-Chloro Propiophenone Analogs

The 3-bromo substituent on 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one confers a computed LogP of 3.3 (XLogP3) and a molecular weight of 243.10 g/mol, compared with an estimated LogP of approximately 2.5 and MW of 164.20 g/mol for the non-brominated analog 2′-hydroxy-5′-methylpropiophenone (CAS 938-45-4), and a MW of 198.65 g/mol for the 3-chloro analog 1-(3-chloro-2-hydroxy-5-methylphenyl)propan-1-one (CAS 858446-55-6) [1]. The TPSA remains constant at 37.3 Ų across the bromo and chloro analogs, meaning the LogP increase is driven exclusively by the halogen's contribution to hydrophobicity, not by changes in hydrogen-bonding capacity [1].

Physicochemical profiling Drug-likeness ADME prediction

5-Lipoxygenase (5-LO) Inhibitory Activity: Quantitative Enzymatic Profiling in Human Neutrophils

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one demonstrates measurable inhibition of human 5-lipoxygenase (5-LO) with an IC₅₀ of 3.60 × 10³ nM (3.6 μM) in a cell-intact assay using human neutrophils stimulated with 20 μM A23187/AA ionophore, as curated in BindingDB (BDBM50012184) and ChEMBL [1]. For context, the well-characterized pan-lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of 200 nM against 5-LO, approximately 18-fold more potent, while many screening hits in the 5-LO field fall in the 1–50 μM range . The compound also shows weaker activity against GSK-3α/β (IC₅₀ = 3.20 × 10⁴ nM) and CDK5/p25 (IC₅₀ = 3.30 × 10⁴ nM), indicating a degree of selectivity for 5-LO over these off-target kinases of approximately 9-fold [1].

Inflammation Lipoxygenase inhibition Leukotriene biosynthesis

Positional Isomer Differentiation: 3-Bromo-2-hydroxy-5-methyl vs. 5′-Bromo-2′-hydroxy and 3′-Bromo-2′-hydroxy Propiophenone Isomers

Three regioisomeric bromo-hydroxypropiophenones are commercially available, each with distinct substitution patterns: the target compound 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one (CAS 2892-30-0, MW 243.10, mp 133 °C), 3′-bromo-2′-hydroxypropiophenone (CAS 17764-91-9, MW 229.07, mp 55–56 °C, no 5-methyl group), and 5′-bromo-2′-hydroxypropiophenone (CAS 17764-93-1, MW 229.07, mp not reported as sharply defined) [1]. The target compound is uniquely characterized by the simultaneous presence of the 3-bromo, 2-hydroxy, and 5-methyl substituents on the same phenyl ring. The 5-methyl group contributes +14 Da to MW and alters the electronic density of the aromatic ring through its electron-donating inductive effect, which modulates the reactivity of the bromine toward nucleophilic aromatic substitution and palladium-catalyzed cross-coupling relative to the non-methylated 3′-bromo isomer . The melting point difference (133 °C vs. 55–56 °C) reflects fundamentally different crystal packing energetics, with implications for solid-state stability and formulation [1].

Regioisomer comparison SAR Synthetic building block

Schiff Base Synthetic Utility: Bromo-Substituted 2′-Hydroxypropiophenones as Validated Ligand Precursors

Bromo-substituted 2′-hydroxypropiophenones, including the 3-bromo-2-hydroxy-5-methyl scaffold, have been explicitly employed as ketone precursors for Schiff base ligand synthesis via condensation with aliphatic and aromatic amines (benzylamine, p-toluidine, aniline, propylamine), as reported by Wagh and Patil (2021) [1]. The resulting Schiff bases were characterized as yellow solids with sharp melting points and confirmed by IR (C=N stretch at ~1604–1651 cm⁻¹, phenolic O–H at ~3028–3070 cm⁻¹), ¹H NMR, UV, and mass spectrometry [1]. This study directly compared methyl-, chloro-, and bromo-substituted hydroxypropiophenones in parallel, establishing that the bromo-substituted variants are competent substrates for imine formation [1]. The presence of the ortho-hydroxy group enables bidentate (O,N) metal chelation in subsequent complexation reactions, a feature exploited across bioinorganic and medicinal chemistry applications [1].

Schiff base synthesis Coordination chemistry Medicinal chemistry

Commercial Purity Tier Comparison: ≥97% (Sigma-Aldrich/Aladdin) vs. ≥95% (Multiple Vendors) and Availability Landscape

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is available at two distinct purity tiers: ≥97% from Sigma-Aldrich (Synthonix source, stored refrigerated) and Aladdin Scientific (Product P638193, shipped at normal temperature), and ≥95% from Chemscene (Cat. CS-0309761, stored sealed at 2–8 °C), Leyan (Product 1380431), and AKSci (Cat. 8940CU) . The 2% purity differential between the 97% and 95% tiers corresponds to a maximum impurity burden difference of 2.5-fold (3% vs. 5% total impurities), which can be consequential in reaction optimization where unidentified impurities act as catalyst poisons or generate side products in cross-coupling chemistry . Five independent vendors supply the compound, providing procurement redundancy not available for the 3-chloro analog, which is listed by fewer suppliers .

Procurement Purity specification Vendor comparison

Recommended Research and Industrial Application Scenarios for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one Based on Quantitative Differentiation Evidence


Scaffold for 5-Lipoxygenase Inhibitor Lead Optimization in Anti-Inflammatory Drug Discovery

With a measured 5-LO IC₅₀ of 3.6 μM in human neutrophils and approximately 9-fold selectivity over GSK-3α/β and CDK5/p25 in the same profiling panel [1], 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one provides a validated starting point for structure-activity relationship (SAR) campaigns targeting the leukotriene biosynthesis pathway. The bromine atom at position 3 serves as a synthetic handle for diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann coupling, while the 5-methyl group and 2-hydroxyl group can be independently modified to probe steric and hydrogen-bonding contributions to potency and selectivity. Procurement of the ≥97% purity grade is recommended for quantitative enzymology to minimize confounding effects from impurities .

Building Block for Schiff Base Ligand Libraries in Coordination Chemistry and Bioinorganic Research

The compound belongs to the bromo-substituted 2′-hydroxypropiophenone class explicitly validated for Schiff base synthesis with aliphatic and aromatic amines, as demonstrated by Wagh and Patil (2021) who employed bromo-, chloro-, and methyl-substituted variants in parallel [2]. The ortho-hydroxy group adjacent to the ketone enables formation of bidentate (O,N) Schiff base ligands capable of chelating transition metal ions for catalysis, magnetic materials, or metallodrug discovery. The 3-bromo-5-methyl pattern offers a distinct steric and electronic environment compared to the 4-bromo or 5-bromo positional isomers, allowing researchers to tune metal complex geometry and stability.

Physicochemical Probe for LogP-Dependent Biological Assays Requiring Controlled Lipophilicity

The computed LogP of 3.3, TPSA of 37.3 Ų, and molecular weight of 243.10 g/mol position this compound in a favorable drug-like physicochemical space [3]. The bromine atom contributes approximately +0.8 LogP units compared to the non-halogenated analog without altering hydrogen-bond donor/acceptor counts (1 HBD, 2 HBA). This makes the compound useful as a lipophilicity probe in membrane permeability assays or as a reference standard in chromatographic method development where reproducible retention behavior is required. The 133 °C melting point provides a practical quality-control checkpoint for identity verification upon receipt .

Intermediate for Propafenone-Type Structural Analogs and Ion Channel Modulator Development

The 2′-hydroxypropiophenone core, when brominated at the 3-position, shares structural homology with key intermediates in propafenone-type antiarrhythmic agent synthesis, where the phenolic hydroxyl serves as the O-alkylation site for attaching aminoalkoxy side chains [4]. The 3-bromo substituent provides a正交 (orthogonal) reactive site for further functionalization via metal-catalyzed cross-coupling, enabling the construction of focused libraries around the propafenone pharmacophore. The multi-vendor availability of this compound at ≥95–97% purity ensures reliable supply for medium-scale (gram-level) synthetic campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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